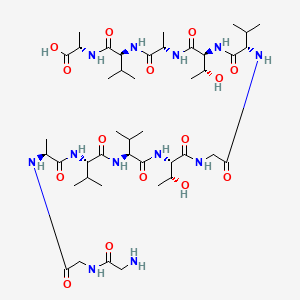
H-Gly-Gly-Ala-Val-Val-Thr-Gly-Val-Thr-Ala-Val-Ala-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “H-Gly-Gly-Ala-Val-Val-Thr-Gly-Val-Thr-Ala-Val-Ala-OH” is a peptide composed of the amino acids glycine, alanine, valine, and threonine Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Gly-Gly-Ala-Val-Val-Thr-Gly-Val-Thr-Ala-Val-Ala-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can produce large quantities of peptides with high purity and efficiency. Additionally, liquid-phase peptide synthesis (LPPS) can be used for large-scale production, although it is less common due to its complexity.
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized to form disulfide bonds between cysteine residues, although this specific peptide does not contain cysteine.
Reduction: Reduction reactions can break disulfide bonds in peptides.
Substitution: Peptides can undergo substitution reactions where specific amino acids are replaced with others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Site-directed mutagenesis techniques in protein engineering.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered amino acid sequences.
科学的研究の応用
Chemistry
In chemistry, peptides like “H-Gly-Gly-Ala-Val-Val-Thr-Gly-Val-Thr-Ala-Val-Ala-OH” are used as model compounds to study peptide bond formation, stability, and interactions with other molecules.
Biology
In biological research, peptides are used to study protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways. This peptide can serve as a substrate or inhibitor in various biochemical assays.
Medicine
Peptides have therapeutic potential in medicine. They can be used as drugs or drug delivery agents due to their specificity and low toxicity. This peptide could be explored for its potential in treating diseases or as a biomarker for diagnostic purposes.
Industry
In the industrial sector, peptides are used in the development of cosmetics, food additives, and agricultural products. They can enhance the stability and efficacy of these products.
作用機序
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. The peptide “H-Gly-Gly-Ala-Val-Val-Thr-Gly-Val-Thr-Ala-Val-Ala-OH” may exert its effects by binding to these targets and modulating their activity. The exact pathways and targets would depend on the specific biological context in which the peptide is used.
類似化合物との比較
Similar Compounds
H-Gly-Gly-Ala-Val-Val-Thr-Gly-Val-Thr-Ala-Val-OH: A similar peptide with one less alanine residue.
H-Gly-Gly-Ala-Val-Val-Thr-Gly-Val-Thr-Ala-Val-Ala-NH₂: A similar peptide with an amide group at the C-terminus instead of a hydroxyl group.
Uniqueness
The uniqueness of “H-Gly-Gly-Ala-Val-Val-Thr-Gly-Val-Thr-Ala-Val-Ala-OH” lies in its specific sequence and terminal groups, which can influence its stability, solubility, and biological activity. These properties make it distinct from other peptides with similar sequences but different terminal modifications.
特性
分子式 |
C43H76N12O15 |
|---|---|
分子量 |
1001.1 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C43H76N12O15/c1-17(2)29(39(65)55-34(25(13)57)42(68)48-22(10)36(62)51-30(18(3)4)38(64)49-23(11)43(69)70)50-28(60)16-46-37(63)33(24(12)56)54-41(67)32(20(7)8)53-40(66)31(19(5)6)52-35(61)21(9)47-27(59)15-45-26(58)14-44/h17-25,29-34,56-57H,14-16,44H2,1-13H3,(H,45,58)(H,46,63)(H,47,59)(H,48,68)(H,49,64)(H,50,60)(H,51,62)(H,52,61)(H,53,66)(H,54,67)(H,55,65)(H,69,70)/t21-,22-,23-,24+,25+,29-,30-,31-,32-,33-,34-/m0/s1 |
InChIキー |
RLQJFIMZENSKJL-GDDAQVLUSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)CN)O |
正規SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


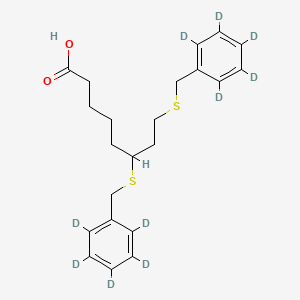

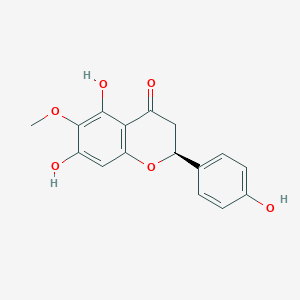
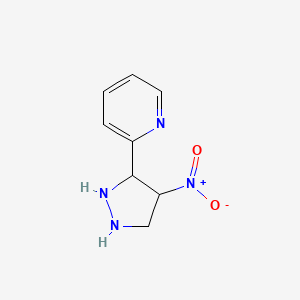
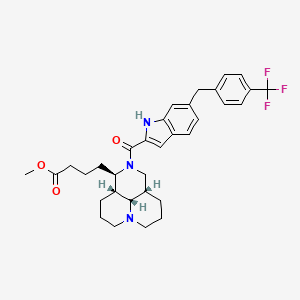
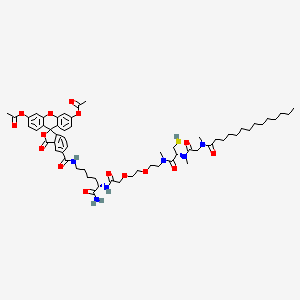
![[(1S,7S,28R,29R,38S)-1,16,17,18,21,22,23,34,35,39,39-undecahydroxy-2,5,13,26,31-pentaoxo-6,9,12,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,28.010,29.014,19.020,25.032,37]tetraconta-3,14,16,18,20,22,24,32,34,36-decaen-8-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12367593.png)

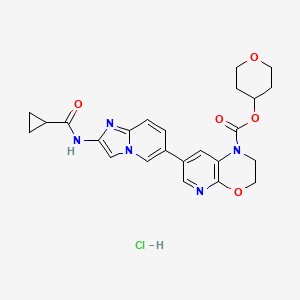
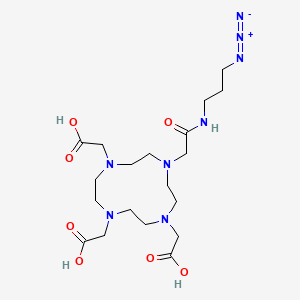
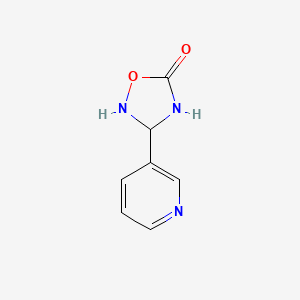
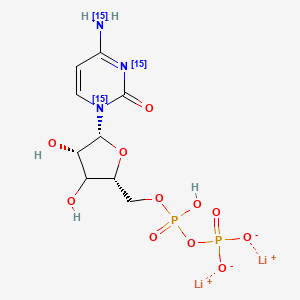

![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B12367636.png)
